(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 3-fluorobenzyl group, and an amino group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including kinase inhibition .
Biochemical Pathways
Similar compounds have been shown to affect multiple signaling networks, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antiproliferative activity in cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides.
Formation of the Amino Group: The amino group is introduced through reductive amination reactions using suitable amines and reducing agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology studies to investigate molecular interactions and pathways.
Pharmaceutical Industry: The compound is explored for its potential use in the formulation of pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-((3-chlorobenzyl)amino)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((3-methylbenzyl)amino)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADNTNWLFEQPF-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117205 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-88-2 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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